molecular formula C7H13NO B13536260 8-Oxabicyclo[3.2.1]octan-2-amine

8-Oxabicyclo[3.2.1]octan-2-amine

Cat. No.: B13536260
M. Wt: 127.18 g/mol
InChI Key: RRMNYNOYRVQRBY-UHFFFAOYSA-N
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Description

8-Oxabicyclo[3.2.1]octan-2-amine: is a bicyclic amine compound with a unique structure that includes an oxygen atom within the bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

  • Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

  • The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield oxidized derivatives of the compound, while substitution reactions can yield various substituted amine derivatives.

Scientific Research Applications

8-Oxabicyclo[3.2.1]octan-2-amine and its derivatives have applications in organic synthesis, medicinal chemistry, and the agrochemical and pharmaceutical industries.

Scientific Research Applications

Organic Synthesis

  • This compound;hydrochloride serves as an intermediate in creating chiral monocyclic or linear compounds through ring-opening reactions.

Medicinal Chemistry

  • The unique structure of this compound;hydrochloride makes it a candidate for drug development and studying biological activity.
  • 8-Aza functionality within the bicyclo[3.2.1]octane (tropane) series is not a prerequisite for potent inhibition of monoamine uptake systems . The topological properties of tropane-like ligands (bicyclo[3.2.1]octanes) that bind to monoamine uptake systems is possibly more important than the presence or absence of specific functionality .
  • 8-Oxabicyclo[3.2.1]octanes (8-oxatropanes) manifested substantial binding potency at the DAT (dopamine transporter) as well as selectivity versus SERT (serotonin transporter) inhibition .

Agrochemical and Pharmaceutical Industry

  • This compound;hydrochloride is an important raw material and intermediate in the synthesis of various agrochemicals and pharmaceuticals.
  • The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Research towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups .

Study of Monoamine Transporter Ligands

  • Stille cross coupling protocols were utilized for the synthesis of 3-(biaryl)-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl esters, which furnished products in high yields .
  • Studies have been done on 2β-carbomethoxy-3β-(2-naphthyl)-8-aza-bicyclo[3.2.1]octanes (0.49 nM for DAT and 2.19 nM for SERT) . Remarkable binding profiles have also been observed of 2β-carbomethoxy-3β-(3,4-dichlorophenyl)-8-aza-, 8-oxa-, and 8-thiabicyclo[3.2.1]octanes, which showed comparable nanomolar potency at DAT and SERT (1.1, 3.3, 2.0 for DAT and 2.5, 4.7, 3.0 for SERT, respectively) .

Mechanism of Action

The mechanism by which 8-oxabicyclo[3.2.1]octan-2-amine exerts its effects is not well-documented. its reactivity and potential biological activity suggest that it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. Further research is needed to elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

Uniqueness:

  • The presence of an oxygen atom in the bicyclic framework of 8-oxabicyclo[3.2.1]octan-2-amine distinguishes it from its nitrogen-containing analogs. This structural difference can lead to unique reactivity and potential applications in various fields.

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

8-oxabicyclo[3.2.1]octan-2-amine

InChI

InChI=1S/C7H13NO/c8-6-3-1-5-2-4-7(6)9-5/h5-7H,1-4,8H2

InChI Key

RRMNYNOYRVQRBY-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2CCC1O2)N

Origin of Product

United States

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